molecular formula C14H17N3O2S B5646626 phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate

phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No. B5646626
M. Wt: 291.37 g/mol
InChI Key: UKNWKIBYNQFWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been widely used in agricultural research. It was first synthesized in the 1970s by a team of scientists at the University of California, Davis, and has since been used to study plant growth and development.

Mechanism of Action

The exact mechanism of action of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood, but it is believed to act as a cytokinin-like plant growth regulator. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to increase the production of cytokinins in plant tissues, which can promote cell division and differentiation.
Biochemical and Physiological Effects:
phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to have a number of biochemical and physiological effects on plants. It can promote shoot regeneration and induce somatic embryogenesis, which can be useful for plant tissue culture and genetic engineering. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has also been shown to increase the production of secondary metabolites in plants, which can have pharmaceutical and industrial applications.

Advantages and Limitations for Lab Experiments

One advantage of using phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments is that it is a potent and effective plant growth regulator that can be used at low concentrations. However, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can also be toxic to plant tissues at high concentrations, which can limit its use in certain experiments. Additionally, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can be expensive and difficult to obtain in some regions.

Future Directions

There are a number of future directions for research on phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of interest is the development of new methods for synthesizing phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate that are more cost-effective and environmentally friendly. Another area of interest is the use of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate in plant biotechnology, such as genetic engineering and plant tissue culture. Finally, there is interest in exploring the potential pharmaceutical and industrial applications of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate and other plant growth regulators.

Synthesis Methods

Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can be synthesized using a variety of methods, including the reaction of phenyl isocyanate with 5-(1-ethylpropyl)-1,3,4-thiadiazole-2-thiol. The resulting product is then treated with phosphorus oxychloride to give the final product, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate.

Scientific Research Applications

Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its effects on plant growth and development. It has been shown to promote shoot regeneration, induce somatic embryogenesis, and enhance callus formation in a variety of plant species. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has also been used to study the effects of plant growth regulators on plant growth and development.

properties

IUPAC Name

phenyl N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-10(4-2)12-16-17-13(20-12)15-14(18)19-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNWKIBYNQFWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate

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